N-Butyl-N'-{3-[(2-ethylhexyl)oxy]propyl}thiourea
Description
N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea is a chemical compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, agriculture, and pharmaceuticals. This compound, in particular, has unique structural features that make it valuable for specific scientific and industrial applications.
Properties
CAS No. |
62551-99-9 |
|---|---|
Molecular Formula |
C16H34N2OS |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-butyl-3-[3-(2-ethylhexoxy)propyl]thiourea |
InChI |
InChI=1S/C16H34N2OS/c1-4-7-10-15(6-3)14-19-13-9-12-18-16(20)17-11-8-5-2/h15H,4-14H2,1-3H3,(H2,17,18,20) |
InChI Key |
PWVVBBYJRYBNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCCNC(=S)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the condensation of N-butylamine with 3-[(2-ethylhexyl)oxy]propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are typically employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of agrochemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s thiourea group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-phenylthiourea
- N-Butyl-N’-methylthiourea
- N-Butyl-N’-ethylthiourea
Uniqueness
N-Butyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea is unique due to its long alkyl chain and ether linkage, which confer distinct physicochemical properties. These features enhance its solubility and reactivity compared to other thioureas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
